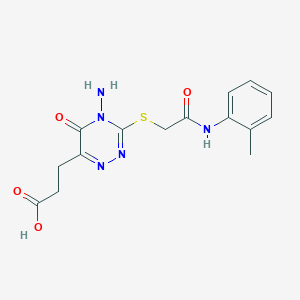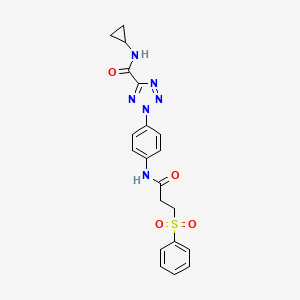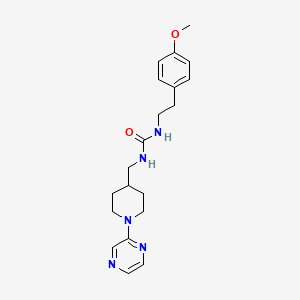
3-(4-Amino-5-oxo-3-((2-oxo-2-(o-tolylamino)ethyl)thio)-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Amino-5-oxo-3-((2-oxo-2-(o-tolylamino)ethyl)thio)-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid is a useful research compound. Its molecular formula is C15H17N5O4S and its molecular weight is 363.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Anticancer Activity
A study by Saad and Moustafa (2011) on the synthesis of S-glycosyl and S-alkyl derivatives of 4-amino-3-mercapto-6-(2-(2-thienyl)vinyl)-1,2,4-triazin-5(4H)-one reveals significant anticancer activities of certain derivatives against various cancer cell lines, highlighting the potential of similar triazinone compounds in cancer research (Saad & Moustafa, 2011).
Fluorescence Derivatisation for Biological Assays
Research by Frade et al. (2007) explores the coupling of 3-(Naphthalen-1-ylamino)propanoic acid with amino acids, yielding derivatives with strong fluorescence. This derivatisation enhances the utility of such compounds in biological assays, especially due to their high fluorescence and good quantum yields, which are advantageous for detecting biological interactions (Frade et al., 2007).
Renewable Building Blocks for Material Science
Trejo-Machin et al. (2017) discuss the use of phloretic acid, a phenolic compound, as a renewable building block for the synthesis of benzoxazine polymers. This study showcases the potential of using naturally occurring or synthetically derived phenolic compounds for developing new materials with desirable thermal and mechanical properties, indicating a pathway towards sustainable material science (Trejo-Machin et al., 2017).
Corrosion Inhibitors for Steel Protection
Hu et al. (2016) synthesized benzothiazole derivatives to study their corrosion inhibiting effects against steel in acidic solutions. The findings highlight the potential of triazine and related compounds as effective corrosion inhibitors, offering insights into their application in protecting metal surfaces (Hu et al., 2016).
Biological Evaluation of Cobalt Complexes
A study by Parveen et al. (2018) on cobalt complexes supported by new triazine Schiff base ligands delves into their synthesis, structure, and biological evaluation. These complexes exhibit binding capabilities with DNA and proteins, suggesting their potential for biological and medicinal applications (Parveen et al., 2018).
Eigenschaften
IUPAC Name |
3-[4-amino-3-[2-(2-methylanilino)-2-oxoethyl]sulfanyl-5-oxo-1,2,4-triazin-6-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O4S/c1-9-4-2-3-5-10(9)17-12(21)8-25-15-19-18-11(6-7-13(22)23)14(24)20(15)16/h2-5H,6-8,16H2,1H3,(H,17,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVOLXJSTZJTKAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NN=C(C(=O)N2N)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Pyrimidin-2-yl-2-azabicyclo[2.2.1]heptane](/img/structure/B2942963.png)

![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2942966.png)



![Methyl 4-{2-amino-4-[bis(acetyloxy)methyl]phenoxy}benzenecarboxylate](/img/structure/B2942978.png)

![N-tert-butyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B2942980.png)

![3,6-Bis(furan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2942983.png)

![2-ethoxy-6-{(E)-[(2-fluoro-4-methylphenyl)imino]methyl}phenol](/img/structure/B2942985.png)
